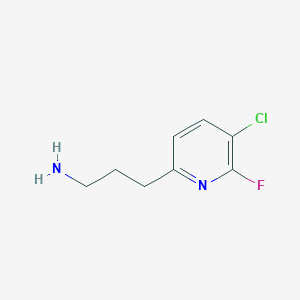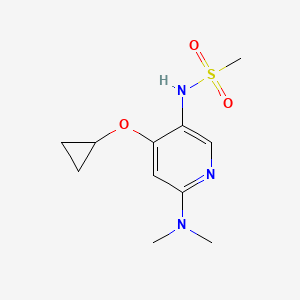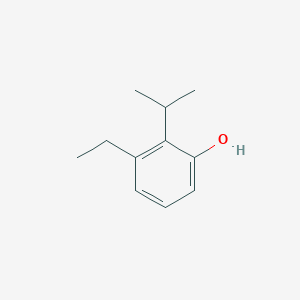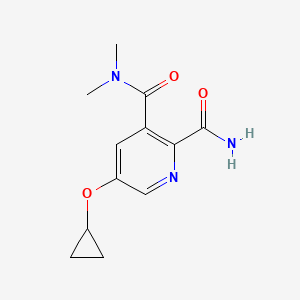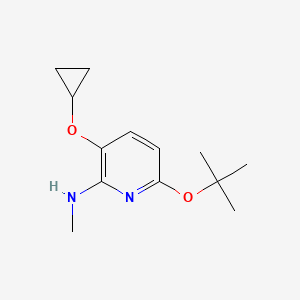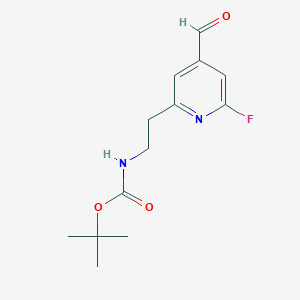
Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C11H13FN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate typically involves the reaction of 6-fluoro-4-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(6-fluoro-4-carboxypyridin-2-YL)ethylcarbamate.
Reduction: 2-(6-fluoro-4-hydroxymethylpyridin-2-YL)ethylcarbamate.
Substitution: 2-(6-substituted-4-formylpyridin-2-YL)ethylcarbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate: Similar in structure but with a pyrrolidine substituent instead of a formyl group.
Tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate: Similar in structure but with a different position of the formyl group.
Uniqueness
Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate is unique due to the specific positioning of the formyl and fluoro groups on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C13H17FN2O3 |
|---|---|
Molekulargewicht |
268.28 g/mol |
IUPAC-Name |
tert-butyl N-[2-(6-fluoro-4-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(8-17)7-11(14)16-10/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
VUKHODCEIPLOSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


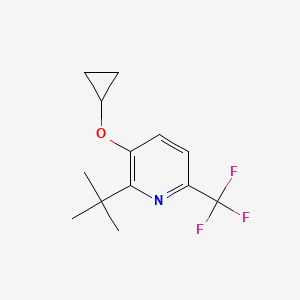
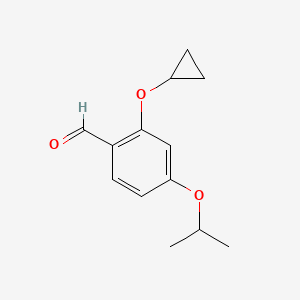
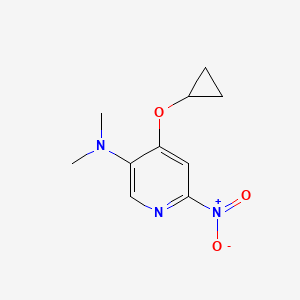
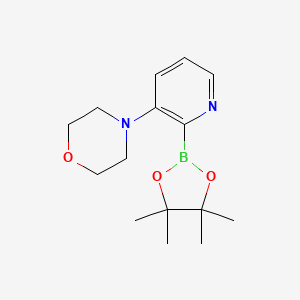
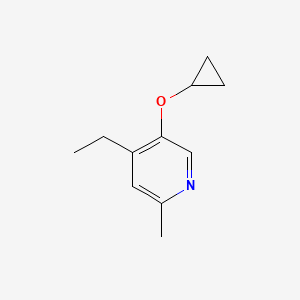
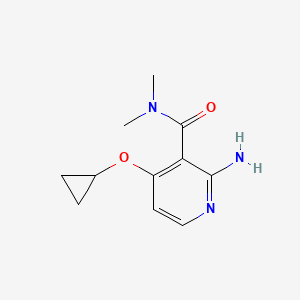
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
